molecular formula C11H9N3O2S B5835298 1-Isonicotinoyl-2-(2-thenoyl)hydrazine CAS No. 91093-48-0

1-Isonicotinoyl-2-(2-thenoyl)hydrazine

Cat. No.: B5835298
CAS No.: 91093-48-0
M. Wt: 247.28 g/mol
InChI Key: DAZDRUTWZMGUSQ-UHFFFAOYSA-N
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Description

1-Isonicotinoyl-2-(2-thenoyl)hydrazine is a hydrazone derivative known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isonicotinoyl-2-(2-thenoyl)hydrazine typically involves the reaction of isonicotinic acid hydrazide with 2-thenoyl chloride. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isonicotinoyl-2-(2-thenoyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Isonicotinoyl-2-(2-thenoyl)hydrazine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N'-(thiophene-2-carbonyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-10(8-3-5-12-6-4-8)13-14-11(16)9-2-1-7-17-9/h1-7H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZDRUTWZMGUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919978
Record name N-[Hydroxy(thiophen-2-yl)methylidene]pyridine-4-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91093-48-0
Record name Hydrazine, 1-isonicotinoyl-2-(2-thenoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091093480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(thiophen-2-yl)methylidene]pyridine-4-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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